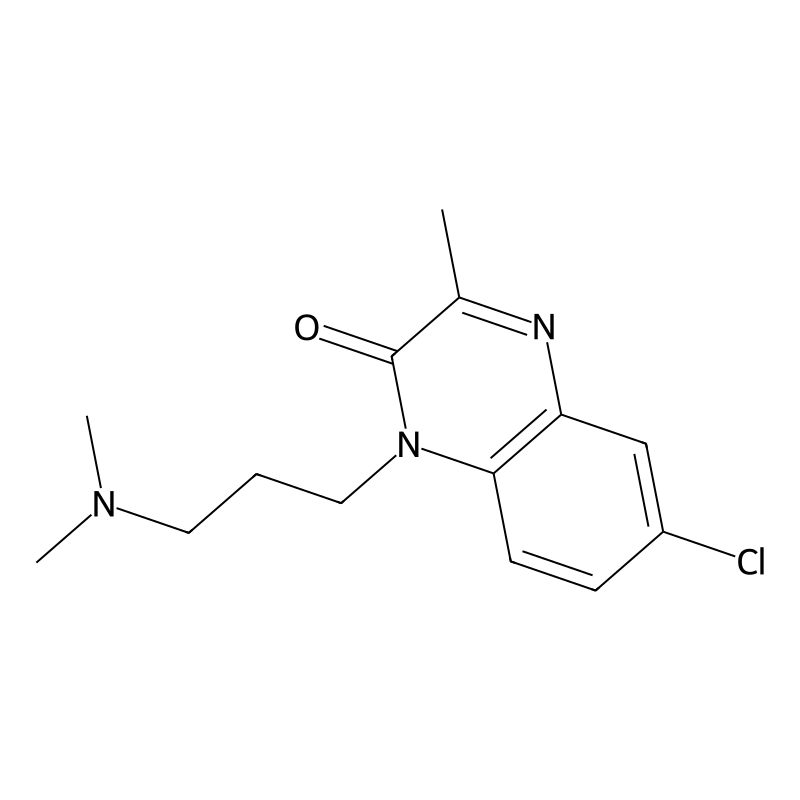1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is a chemical compound with the molecular formula C14H18ClN3O. It belongs to the class of quinoxaline derivatives, which are characterized by a fused benzene and pyrazine ring structure. This compound is notable for its potential therapeutic applications, particularly in the field of neurology and pain management, due to its analgesic properties and effects on conditioned responses .
The chemical reactivity of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is influenced by its functional groups, particularly the dimethylamino and chloro substituents. Common reactions may include:
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Reduction Reactions: The compound may be susceptible to reduction, particularly at the quinoxaline ring, potentially altering its pharmacological properties.
- Acid-Base Reactions: The dimethylamino group can participate in acid-base reactions, influencing solubility and bioavailability in biological systems.
Research indicates that 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one exhibits significant biological activity. It has been shown to produce analgesic effects, impacting both acute and chronic pain pathways. Additionally, it influences conditioned avoidance responses in animal models, suggesting potential applications in treating anxiety and related disorders . Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.
The synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Quinoxaline Ring: Starting from appropriate precursors such as 2-aminoaryl compounds and α-halo ketones.
- Chlorination: Introduction of the chloro group via chlorination reactions.
- Alkylation: The dimethylaminopropyl group is introduced through alkylation reactions using suitable alkyl halides.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
These methods may vary based on the desired yield and purity of the final compound .
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several potential applications:
- Neuropathic Pain Treatment: Its analgesic properties make it a candidate for treating neuropathic pain conditions.
- Anxiolytic Agent: Due to its effects on conditioned responses, it may be explored as a treatment for anxiety disorders.
- Pharmaceutical Research: As a quinoxaline derivative, it serves as a lead compound for developing new therapeutic agents targeting various neurological conditions .
Interaction studies on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one have highlighted its influence on several biological targets. It may interact with:
- Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors, impacting mood and pain perception.
- Ion Channels: Effects on ion channel activity could contribute to its analgesic effects.
Further studies are necessary to clarify these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Chloroquinoline | Chlorine substitution on quinoline | Used in antimicrobial research |
| 5,7-Dichlorokynurenic acid | Dichlorinated derivative | Known for neuroprotective effects |
| N1,N2-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Bis-substituted quinoline | Exhibits anti-cancer properties |
| Meclinertant | Quinoline derivative with unique side chains | Investigated for treating anxiety disorders |
The uniqueness of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one lies in its specific combination of a dimethylamino group and a chloro substituent on the quinoxaline ring, which contributes to its distinct pharmacological profile compared to other similar compounds .








